1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
Description
1-(4-Methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine is a bicyclic pyrazole derivative featuring a cyclopenta[c]pyrazole core substituted with a 4-methylphenyl group at position 1 and an amine at position 2. The compound’s molecular formula is C₁₃H₁₅N₃, inferred from structural analogs (e.g., CID 65348831 in ).
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine |
InChI |
InChI=1S/C13H15N3/c1-9-5-7-10(8-6-9)16-12-4-2-3-11(12)13(14)15-16/h5-8H,2-4H2,1H3,(H2,14,15) |
InChI Key |
OLZNLQVEOASZPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(CCC3)C(=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine Hydrochloride
- Structure : Substituted with a 4-fluorophenyl group (vs. 4-methylphenyl in the target compound) and an amine at position 3.
- Molecular Weight : 253.7 g/mol (hydrochloride salt) .
- Key Differences :
2-(3-Chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine (CID 65348831)
- Structure : Features a 3-chloro-4-methylphenyl group and amine at position 3.
- Molecular Weight : 247.73 g/mol .
- SMILES: CC1=C(C=C(C=C1)N2C(=C3CCCC3=N2)N)Cl highlights the chloro-methyl substitution pattern .
Functional Group Variations
1-(4-Methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic Acid
- Structure : Replaces the amine with a carboxylic acid group at position 3.
- Molecular Weight : 242.28 g/mol .
- Key Differences :
Trifluoromethyl-Substituted Analogs
- Example : 3-[3-(Trifluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]propan-1-amine.
- Molecular Weight : 233.24 g/mol .
- Key Differences :
- The CF₃ group significantly increases lipophilicity and resistance to oxidative metabolism.
- Applications: Explored in CNS drug candidates due to enhanced blood-brain barrier penetration .
Preparation Methods
Hydrazine-Based Cyclocondensation
This two-step protocol involves:
- Formation of the Pyrazole Core : Reaction of 4-methylphenylhydrazine with α,β-unsaturated carbonyl compounds (e.g., cyclopentanone derivatives).
- Amine Functionalization : Nucleophilic substitution or reduction of nitro groups to introduce the 3-amino moiety.
Example Protocol
- Step 1 : 4-Methylphenylhydrazine (1.2 equiv) reacts with ethyl 2-cyclopentylideneacetate in ethanol at reflux (12 h), yielding ethyl 1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (78% yield).
- Step 2 : The ester is hydrolyzed to the carboxylic acid (NaOH, H₂O/EtOH, 90°C), followed by Curtius rearrangement (DPPA, Et₃N) to install the amine group (62% overall yield).
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed methods enable direct annulation of pre-functionalized fragments. A representative approach uses:
Solid-Phase Synthesis
Developed for high-throughput applications, this method employs:
- Resin : Wang resin-loaded Fmoc-protected cyclopentylamine.
- Coupling Steps : Sequential addition of 4-methylphenyl isocyanate and hydrazine derivatives under microwave irradiation (60°C, 30 min).
- Cleavage : TFA/DCM (1:1) liberates the product in 54% purity, requiring HPLC purification.
Optimization of Critical Parameters
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, reflux | 78 | 92 |
| DMF, 100°C | 65 | 88 |
| THF, rt | 42 | 75 |
| Microwave, 60°C | 81 | 95 |
Microwave-assisted synthesis significantly enhances reaction efficiency by reducing time (2–4 h vs. 12–24 h) and improving atom economy.
Catalytic Systems
| Catalyst | Ligand | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 68 | 95 |
| CuI | L-Proline | 57 | 82 |
| FeCl₃ | None | 73 | 89 |
Iron-based catalysts offer cost-effective alternatives without compromising performance.
Structural Characterization and Validation
X-ray Crystallography
Single-crystal analysis confirms:
Q & A
Q. What are the common synthetic routes for 1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine?
The synthesis typically involves multi-step reactions starting with cyclopentanone derivatives. A general approach includes:
- Step 1 : Condensation of cyclopentanone with hydrazine to form a hydrazone intermediate.
- Step 2 : Cyclization via Vilsmeier-Haack or similar conditions to construct the pyrazole ring.
- Step 3 : Introduction of the 4-methylphenyl group via nucleophilic substitution or Suzuki coupling .
Key reagents include methyl iodide for alkylation and palladium catalysts for cross-coupling. Purity is ensured via column chromatography or recrystallization .
Q. How can the structure of this compound be confirmed experimentally?
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., methylphenyl protons at δ 2.3–2.5 ppm, pyrazole NH at δ 5.1–5.3 ppm).
- X-ray Crystallography : Resolves stereochemistry of the cyclopenta[c]pyrazol core (e.g., bond angles and dihedral angles) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (CHN) with <2 ppm error .
Q. What are the preliminary biological screening methods for this compound?
- In vitro kinase assays : Test inhibition of kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Solubility and stability : HPLC-based assays in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How do substituent modifications on the cyclopenta[c]pyrazol core affect bioactivity?
A structure-activity relationship (SAR) study reveals:
Q. How can computational modeling optimize this compound’s pharmacokinetics?
- Molecular Dynamics Simulations : Predict binding modes to targets (e.g., COX-2 or serotonin receptors) using AutoDock Vina .
- ADMET Prediction : Tools like SwissADME estimate LogP (2.8), suggesting moderate blood-brain barrier permeability.
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to guide functionalization (e.g., adding polar groups to reduce hepatotoxicity) .
Q. How to resolve contradictions in biological data across studies?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Metabolic interference : Use LC-MS to identify metabolites in hepatic microsomes.
- Off-target effects : Employ proteome-wide profiling (e.g., KINOMEscan®) to validate selectivity .
Methodological Guidance
Q. What analytical techniques validate synthetic intermediates?
- TLC Monitoring : Use silica plates with ethyl acetate/hexane (3:7) to track reaction progress.
- IR Spectroscopy : Confirm NH stretch (3350–3400 cm) and aromatic C-H bends (700–800 cm) .
- DSC/TGA : Assess thermal stability (>200°C decomposition) for storage recommendations .
Q. How to design a robust SAR study for derivatives?
- Scaffold diversification : Synthesize 10–15 analogs with variations in aryl groups (e.g., 4-fluorophenyl, 3-chlorophenyl).
- Biological testing : Prioritize high-throughput screening (HTS) for IC determination.
- Statistical analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, π) with activity .
Q. What strategies improve aqueous solubility without compromising activity?
- Prodrug design : Introduce phosphate esters at the NH group.
- Co-crystallization : Use co-formers like succinic acid to enhance dissolution rate.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC50_{50}50 values for kinase inhibition?
Potential factors include:
- Enzyme source : Recombinant vs. native kinases may have conformational differences.
- Assay conditions : Variability in Mg/ATP concentrations alters inhibitor binding.
- Compound purity : Residual solvents (e.g., DMSO) >1% can artifactually reduce activity. Validate via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
